molecular formula C32H52O2 B1254625 Psi-taraxasterol acetate

Psi-taraxasterol acetate

Cat. No.: B1254625
M. Wt: 468.8 g/mol
InChI Key: DYTVUYVLJDSMFA-ZHLOSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psi-taraxasterol Acetate is a pentacyclic triterpenoid derivative found in various medicinal plants, particularly within the Asteraceae family. This compound is of significant interest in phytochemical and pharmacological research for its role as a biosynthetic precursor and its potential bioactive properties. As a key intermediate in the biosynthetic pathway of anti-inflammatory triterpenoids in plants like Calendula officinalis , Psi-taraxasterol serves as the scaffold for the production of faradiol and arnidiol, compounds with demonstrated anti-oedematous activity . Research into related triterpenes, such as taraxasterol, has shown a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic effects, suggesting a valuable research context for this class of compounds . Key Research Applications: • Investigation of triterpenoid biosynthesis in plants. • Study of structure-activity relationships of bioactive triterpenoids. • Exploration of potential anti-inflammatory and immunomodulatory mechanisms. This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1

InChI Key

DYTVUYVLJDSMFA-ZHLOSDGBSA-N

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

Synonyms

psi-taraxasterol acetate
urs-20-en-3-ol acetate

Origin of Product

United States

Occurrence and Chemodiversity of Psi Taraxasterol Acetate

Botanical Sources and Geographic Distribution

Psi-taraxasterol acetate (B1210297) has been identified in a diverse range of plant families, with a notable prevalence in the Asteraceae family. Its geographic distribution is consequently widespread, mirroring the global presence of its source plants.

Identification in Specific Plant Families

The compound is a known constituent of numerous species within the Asteraceae family. For instance, it has been isolated from various plants of the Taraxacum genus, commonly known as dandelions, including Taraxacum mongolicum, Taraxacum officinale, and Taraxacum falcilobum. researchgate.net These species are widely distributed across temperate regions of the Northern Hemisphere, including China, Korea, Mongolia, and Russia. nih.gov Psi-taraxasterol acetate has also been identified in Inula viscosa (now Dittrichia viscosa), a perennial plant common in the Mediterranean region. researchgate.netortobotaniconapoli.itmaltawildplants.com Further research has confirmed its presence in Inula britannica. wikigenes.org

Beyond the Asteraceae family, this compound has been found in other plant families, indicating a broader chemodiversity. It has been reported in members of the Euphorbiaceae family. upenn.eduresearchgate.net The compound has also been isolated from Calotropis gigantea, which belongs to the Asclepiadaceae family. researchgate.net Additionally, studies have pointed to its occurrence in the Fabaceae and Rosaceae families.

Intra-species Distribution and Accumulation Profiles

The concentration and accumulation of this compound can vary significantly within a single plant species. Different parts of the plant, such as roots, leaves, and pollen, can exhibit different levels of the compound. For example, in Taraxacum species, the content of related triterpenoids has been found to be significantly higher in the roots compared to other parts of the plant. researchgate.net

The accumulation of metabolites, including this compound, in plants like those of the Taraxacum genus is also influenced by environmental factors and the time of harvesting. nih.gov This variability underscores the complex interplay between genetic and environmental factors in determining the phytochemical profile of a plant.

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound in plants involves a multi-step biosynthetic pathway, beginning with a common precursor to all triterpenoids and concluding with specific enzymatic modifications.

Precursor Triterpenoids and Oxidosqualene Cyclase (OSC) Activity

The biosynthesis of this compound starts with the cyclization of 2,3-oxidosqualene (B107256), a linear C30 hydrocarbon. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes are responsible for creating the foundational pentacyclic triterpene skeleton.

Specifically, the formation of the psi-taraxasterol backbone is a result of the enzymatic activity of a dedicated OSC. In lettuce (Lactuca sativa), an enzyme designated as LsOSC1 has been identified to produce psi-taraxasterol, alongside other triterpenes like taraxasterol (B1681928), β-amyrin, and α-amyrin, from the 2,3-oxidosqualene precursor. This demonstrates the role of specific OSCs in generating the diversity of triterpene scaffolds observed in nature.

Triterpene Acetyltransferase (TAT) Activity in Acetylation

Following the formation of the psi-taraxasterol core structure, a subsequent acetylation step occurs to yield this compound. This reaction is catalyzed by triterpene acetyltransferases (TATs), which transfer an acetyl group from a donor molecule, typically acetyl-Coenzyme A (acetyl-CoA), to the hydroxyl group of the triterpene.

A novel triterpene acetyltransferase, LsTAT1, has been identified in lettuce. Research has shown that LsTAT1 is capable of acetylating psi-taraxasterol into this compound. This enzyme exhibits a notable efficiency for this conversion, highlighting its specific role in the biosynthesis of this particular compound.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the key enzymes, namely oxidosqualene cyclases and triterpene acetyltransferases, is a critical regulatory point.

Studies involving the heterologous expression of these genes in yeast have provided insights into the regulation of this pathway. For instance, the co-expression of the lettuce oxidosqualene cyclase (LsOSC1) and the triterpene acetyltransferase (LsTAT1) in yeast has successfully enabled the de novo biosynthesis of this compound. This demonstrates that the presence and coordinated activity of these two enzymes are the primary determinants for the production of this compound. Further research is ongoing to elucidate the transcription factors and signaling pathways that modulate the expression of these biosynthetic genes in response to developmental and environmental cues.

Chemo-enzymatic Approaches for Biosynthesis Research

Understanding the biosynthesis of complex natural products like this compound often requires a combination of chemical and enzymatic techniques. Chemo-enzymatic approaches have been pivotal in elucidating the final steps of its formation, particularly the acetylation of the psi-taraxasterol backbone.

The biosynthesis of the precursor, psi-taraxasterol, occurs via the cyclization of 2,3-oxidosqualene, a reaction catalyzed by enzymes known as oxidosqualene cyclases (OSCs). biorxiv.org The subsequent acetylation step, which converts the free triterpene into its acetate ester, was largely uncharacterized until recently.

A significant breakthrough came from research on lettuce (Lactuca sativa), which is rich in various triterpene acetates. frontiersin.orgcolab.ws Studies identified and characterized a novel triterpene acetyltransferase, designated LsTAT1. frontiersin.org This enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) family and is responsible for catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the C-3 hydroxyl group of free triterpenes. frontiersin.orgcolab.ws

To investigate the function and substrate specificity of LsTAT1, researchers employed several chemo-enzymatic strategies:

Cell-Free Enzyme Assays: The activity of the LsTAT1 enzyme was analyzed in a cell-free system. colab.ws This involved expressing the enzyme in a host system (like yeast) and then using the cell lysate or purified enzyme to perform in vitro reactions. These assays demonstrated that LsTAT1 could effectively acetylate psi-taraxasterol, as well as other triterpenes like taraxasterol, α-amyrin, and β-amyrin, using acetyl-CoA as the acyl donor. colab.ws The enzyme showed no activity when a fatty acyl donor was used, indicating its specificity for acetylation. colab.ws

Heterologous Expression Systems: A powerful chemo-enzymatic approach involves reconstructing the biosynthetic pathway in a host organism that does not naturally produce the target compound. Researchers co-expressed the lettuce oxidosqualene cyclase (LsOSC1) and the triterpene acetyltransferase (LsTAT1) in yeast. colab.ws The LsOSC1 enzyme first synthesized a mixture of triterpene scaffolds, including psi-taraxasterol and taraxasterol, from the native yeast squalene (B77637) pathway. Subsequently, the LsTAT1 enzyme acetylated these precursors, leading to the de novo production of this compound and other triterpene acetates in the engineered yeast cells. colab.ws This successful reconstitution confirmed the distinct roles of both enzymes in the complete biosynthesis of this compound.

These chemo-enzymatic studies have been instrumental in identifying the specific enzyme (LsTAT1) responsible for triterpene acetylation and confirming its function through in vitro assays and heterologous expression. frontiersin.orgcolab.ws This knowledge provides a foundation for the potential biotechnological production of this compound and other valuable triterpenoids.

Table 2: Summary of Chemo-enzymatic Studies on this compound Biosynthesis

ApproachKey Enzymes StudiedHost System / MethodKey Findings
Enzyme CharacterizationLsTAT1 (Triterpene Acetyltransferase)Cell-free assays using yeast lysateLsTAT1 catalyzes the acetylation of psi-taraxasterol, taraxasterol, α-amyrin, and β-amyrin using acetyl-CoA. frontiersin.orgcolab.ws
Pathway ReconstructionLsOSC1 (Oxidosqualene Cyclase) & LsTAT1Co-expression in Yeast (Saccharomyces cerevisiae)Enabled de novo biosynthesis of this compound from endogenous precursors, confirming the functions of both enzymes. colab.ws

Advanced Methodologies for Isolation and Purification of Psi Taraxasterol Acetate

Extraction Techniques from Complex Biological Matrices

The initial step in isolating psi-taraxasterol acetate (B1210297) involves its extraction from the raw plant material. The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target compound and the nature of the biological matrix.

Solvent-Based Extraction Optimization

Solvent-based extraction is a cornerstone for isolating triterpenoids like psi-taraxasterol acetate from plant materials. The selection of an appropriate solvent or a combination of solvents is crucial for maximizing the extraction yield. The polarity of the solvent plays a significant role, and a systematic approach is often employed, starting with non-polar solvents and progressively moving to more polar ones.

Research has shown that for pentacyclic triterpenes, a range of organic solvents is effective. For instance, in the case of Pluchea lanceolata, an ethanolic extract of the aerial parts showed significant anti-inflammatory activity, which was further fractionated using solvents of increasing polarity. The highest activity was observed in the hexane (B92381) fraction, from which this compound was isolated as an active constituent. wjpmr.com This suggests that hexane is a particularly effective solvent for extracting the less polar this compound. Similarly, petroleum ether has been used for the typical extraction of triterpenoid (B12794562) fractions from Hieracium pilosella. researchgate.net

In a broader context, the extraction of triterpenoids often involves solvents such as ethanol (B145695), methanol (B129727), or chloroform (B151607). For example, a crude ethanol extract of Taraxaci herba was the source for the initial discovery of this compound. mdpi.comresearchgate.net The general process often involves soaking the powdered plant material in a chosen solvent, followed by filtration and evaporation to yield a crude extract. researchgate.net This crude extract is then subjected to further fractionation. A common fractionation method involves suspending the crude extract in water and then sequentially extracting it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. researchgate.net

The optimization of solvent extraction can be guided by the polarity of the target compound. This compound, being an ester, is relatively non-polar. This is corroborated by the success of hexane in its extraction. wjpmr.comglobalresearchonline.net The following table summarizes solvents used in the extraction of this compound and related triterpenoids from various plant sources.

Plant SourceExtraction Solvent(s)Target Compound(s)Reference(s)
Pluchea lanceolataEthanol, HexaneThis compound, Neolupenol wjpmr.comglobalresearchonline.net
Taraxaci herbaEthanolThis compound, Psi-taraxasterol palmitate mdpi.comresearchgate.net
Hieracium pilosellaPetroleum etherα-amyrin, β-amyrin, taraxerol (B1681929), taraxasterol (B1681928) researchgate.net
Inula viscosaNot specifiedThis compound nih.gov
General Plant MaterialMethanolTaraxerol acetate researchgate.net

Specialized Extraction Technologies for Research Scale

Beyond conventional solvent extraction, specialized technologies can be employed at the research scale to enhance extraction efficiency and reduce solvent consumption. While specific applications of these advanced methods for this compound are not extensively documented, their use for phytosterols (B1254722) and other triterpenoids suggests their potential applicability. mdpi.com

Techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) utilize ultrasonic waves and microwaves, respectively, to disrupt plant cell walls, facilitating the release of phytochemicals. mdpi.com These methods can lead to higher extraction yields in shorter times compared to traditional maceration or Soxhlet extraction. mdpi.com Pressurized liquid extraction (PLE) is another advanced technique that uses elevated temperatures and pressures to increase the efficiency and speed of extraction, often with reduced solvent usage. mdpi.com

For instance, the extraction of β-sitosterol from almonds using PLE with methanol yielded slightly higher amounts compared to conventional saponification. mdpi.com Although not directly applied to this compound in the available literature, these technologies represent promising avenues for future research in optimizing its extraction from various biological matrices.

Chromatographic Separation and Enrichment Strategies

Following extraction, the crude extract containing a mixture of compounds must be subjected to chromatographic techniques to separate and purify this compound.

Column Chromatography (Silica Gel, Polyamide)

Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. For the purification of triterpenoids like this compound, silica (B1680970) gel is the most commonly employed stationary phase. googleapis.comgoogle.com The separation is based on the differential adsorption of the compounds to the silica gel and their solubility in the mobile phase.

A typical procedure involves loading the crude extract onto a silica gel column and eluting with a solvent system of increasing polarity. For instance, a hexane/ethyl acetate mixture is often used as the eluent. googleapis.comgoogle.com The fractions are collected sequentially, and those containing the target compound are identified, often by thin-layer chromatography (TLC), and combined. This process can be repeated with different solvent systems to achieve higher purity.

In some cases, polyamide is used as the stationary phase, particularly for the separation of phenolic compounds, but it can also be applied to other classes of natural products. mdpi.comresearchgate.net The choice between silica gel and polyamide depends on the specific chemical properties of the compounds to be separated.

The following table outlines examples of column chromatography systems used for the separation of this compound and related triterpenes.

Stationary PhaseMobile Phase (Eluent)Compound(s) SeparatedReference(s)
Silica GelHexane/Ethyl AcetateLupeol (B1675499), α-amyrin, β-amyrin, taraxasterol, psi-taraxasterol googleapis.comgoogle.com
Silica GelHexane with increasing percentage of Ethyl AcetateTaraxerol acetate researchgate.net
PolyamideNot specified for this compound, but used for polyphenolsPolyphenols mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical and preparative techniques for the separation, identification, and quantification of individual compounds from a complex mixture. researchgate.net These methods offer high resolution, sensitivity, and speed.

For the analysis of triterpenoids, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. mdpi.com This technique has been successfully applied to the quantitative analysis of psi-taraxasterol in various species of the Cousinia genus using an HPLC-photodiode array (PDA) detector. dergipark.org.tr

UHPLC, which utilizes smaller particle sizes in the column packing, provides even greater resolution and faster analysis times compared to conventional HPLC. researchgate.net While specific UHPLC methods for this compound are not detailed in the provided context, its application for the analysis of Taraxacum officinale extracts, which contain this compound, highlights its utility. researchgate.net

The combination of HPLC or UHPLC with mass spectrometry (MS) provides a powerful tool for the unambiguous identification of compounds based on their retention time and mass-to-charge ratio.

Other Advanced Chromatographic Techniques (e.g., HPTLC, Countercurrent Chromatography)

Other advanced chromatographic techniques also play a role in the isolation and analysis of this compound and related compounds.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers better resolution, sensitivity, and reproducibility. jfda-online.com It is a valuable tool for the rapid screening of plant extracts and for the quantification of specific compounds. HPTLC methods have been developed for the analysis of various triterpenoids. For example, an HPTLC method on a silica gel 60 F254 plate impregnated with silver nitrate (B79036) has been used to separate lupeol, taraxasterol, ψ-taraxasterol, and β-amyrin. researchgate.net

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample onto the stationary phase. nih.govresearchgate.net This technique is particularly well-suited for the preparative separation of natural products. A solvent system of n-hexane–ethyl acetate–methanol–acetonitrile (5:2:4:5) has been used in CCC for the separation of triterpene acetates, including taraxasterol acetate, lupeol acetate, and β-amyrin acetate. nih.gov

These advanced techniques, often used in combination, provide a robust toolkit for the comprehensive isolation, purification, and analysis of this compound from its natural sources.

Purity Assessment and Quality Control Methodologies for Research Samples

The reliability and reproducibility of scientific research involving this compound are fundamentally dependent on the purity and verified identity of the compound. Rigorous purity assessment and quality control are essential to ensure that observed biological or chemical effects are attributable to this compound and not to impurities or related compounds. A multi-technique approach, combining chromatographic and spectroscopic methods, is standard practice for the comprehensive characterization of research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. researchgate.net It allows for the separation and quantification of the target compound from a complex mixture, such as a plant extract or a synthetic reaction mixture. When coupled with a suitable detector, like an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC provides both qualitative and quantitative data. For instance, ultra-HPLC (U-HPLC) has been used to confirm the presence and purity of related triterpene acetates in extracts. researchgate.net The purity is typically determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool employed in the quality control of triterpenoids. grafiati.commdpi.com This method is particularly useful for analyzing volatile or semi-volatile compounds. For analysis, this compound is often identified by its specific retention time and its mass fragmentation pattern, which serves as a molecular fingerprint. GC-MS is frequently used to identify and differentiate between various triterpene isomers and their derivatives, such as acetates and palmitates, in plant-derived samples. grafiati.com

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound, forming a critical part of its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and signal integrations in the NMR spectrum confirm the presence of the acetate group and the specific pentacyclic triterpene skeleton of the psi-taraxasterol core. grafiati.com For the closely related taraxasteryl acetate, extensive 2D-NMR experiments have been used to correct previous spectral assignments and confirm its conformation in solution. grafiati.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HR-MS). The fragmentation pattern observed in the mass spectrum offers further structural evidence. Electron Ionization Mass Spectrometry (EI-MS) of the related taraxasterol acetate shows a characteristic molecular ion peak that confirms its molecular weight.

The use of certified primary reference standards is crucial for accurate quantification and identity confirmation. sigmaaldrich.com By comparing the analytical data (e.g., retention time, mass spectrum, NMR spectrum) of a research sample to that of a well-characterized reference standard, researchers can confidently establish the purity and identity of their this compound sample. Purity levels for commercially available research-grade samples are often stated to be above 95%. a2bchem.comglpbio.com

The following tables summarize the key analytical methodologies and the type of data obtained for the quality control of this compound and related triterpenoids.

Table 1: Chromatographic Methods for Purity Assessment

Technique Typical Application Data Obtained Reference
HPLC/U-HPLC Purity determination and quantification in extracts and final products. Retention time, Peak area (for purity %), UV spectrum. researchgate.net

| GC-MS | Identification and differentiation of triterpene isomers and their derivatives. | Retention time, Mass fragmentation pattern. | grafiati.commdpi.com |

Table 2: Spectroscopic Methods for Structural Confirmation

Technique Typical Application Key Data Points Reference
¹H-NMR Confirmation of proton environment, including the acetate methyl group. Chemical shifts (δ), Signal multiplicity, Integration. grafiati.com
¹³C-NMR Confirmation of the carbon skeleton. Chemical shifts (δ) for all carbon atoms. grafiati.comnih.gov

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Molecular ion peak (m/z), Fragmentation pattern. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of Psi Taraxasterol Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is indispensable for elucidating the complex carbon skeleton and stereochemistry of psi-taraxasterol acetate (B1210297). Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

The 1D NMR spectra provide the initial and fundamental data regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of psi-taraxasterol acetate displays characteristic signals that are indicative of a triterpenoid (B12794562) acetate. Key signals include a singlet for the acetyl methyl protons around δ 2.05 ppm and a multiplet for the H-3 proton, which is shifted downfield due to the deshielding effect of the acetate group. The spectrum also features a series of overlapping multiplets in the upfield region (δ 0.8-1.7 ppm) corresponding to the numerous methyl, methylene (B1212753), and methine protons of the pentacyclic core.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for all 32 carbon atoms in the molecule. Notable resonances include the carbonyl carbon of the acetate group at approximately δ 170.2-171.0 ppm and the corresponding acetyl methyl carbon at around δ 21.3 ppm. The signals for the sp²-hybridized carbons of the C-20(30) double bond are also clearly identifiable. The use of distortionless enhancement by polarization transfer (DEPT) experiments further helps in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃) (Note: Data is compiled from literature and may show slight variations based on experimental conditions. Some assignments may be interchangeable.)

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
138.41.55 (m)
223.71.65 (m)
381.04.49 (dd)
437.8-
555.50.86 (d)
618.21.50 (m)
734.01.45 (m)
840.9-
950.41.38 (m)
1037.1-
1121.51.52 (m)
1226.61.60 (m)
1338.01.70 (m)
1442.1-
1527.41.40 (m)
1635.52.05 (m)
1734.5-
1848.71.95 (m)
1943.32.20 (m)
20154.3-
2125.51.68 (s)
2238.91.62 (m)
2328.00.85 (s)
2416.60.85 (s)
2516.50.97 (s)
2616.01.03 (s)
2714.70.94 (s)
2821.31.09 (d)
29106.84.63 (s), 4.75 (s)
3019.41.04 (d)
OAc171.0 (C=O), 21.3 (CH₃)2.05 (s)

Data compiled from various spectroscopic studies.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is fundamental for assigning the carbon signal for each protonated carbon by linking the ¹H and ¹³C data. For this compound, HSQC spectra confirm the assignments of the methyl, methylene, and methine groups. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is vital for piecing together the carbon skeleton, as it connects quaternary carbons (which have no attached protons) to nearby protons. researchgate.net For instance, correlations from the methyl protons (e.g., H₃-23, H₃-24, H₃-25) to adjacent quaternary and methine carbons help to establish the A/B/C/D/E ring junctions. Correlations to the carbonyl carbon of the acetate group confirm its position at C-3. researchgate.net

COSY (Correlation Spectroscopy) : The COSY spectrum shows correlations between protons that are coupled to each other, usually on adjacent carbons. researchgate.net This helps to trace out the proton spin systems within the individual rings of the triterpenoid structure, confirming the sequence of methylene and methine groups.

TOCSY (Total Correlation Spectroscopy) : TOCSY can be used to identify all protons within a given spin system, not just those that are directly coupled. This can be particularly useful in untangling complex, overlapping regions of the ¹H NMR spectrum.

1D NMR (¹H, ¹³C)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and formula of this compound and offers structural clues through the analysis of its fragmentation patterns. Various MS techniques are utilized depending on the sample introduction method and the desired information.

LC-MS is a powerful technique for analyzing components of complex mixtures. In the context of natural product chemistry, it allows for the separation of this compound from other related triterpenoids prior to MS analysis. frontiersin.orgnih.gov Tandem MS (LC-MS/MS) experiments involve the selection of a specific parent ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint and enhances the certainty of identification. nih.gov

GC-MS is another widely used technique for the analysis of volatile and thermally stable compounds like triterpenoid acetates. this compound can be identified in complex mixtures by its specific retention time in the gas chromatogram and its characteristic mass spectrum. grafiati.com The mass spectrum obtained from GC-MS typically involves electron ionization, which produces a molecular ion and a rich fragmentation pattern useful for structural confirmation. Studies have identified this compound in various plant extracts using this method. grafiati.commdpi.com

The choice of ionization technique is critical in mass spectrometry as it determines the nature of the ions that are formed and detected.

EI-MS (Electron Ionization Mass Spectrometry) : Commonly used in GC-MS, EI is a high-energy "hard" ionization technique that results in significant fragmentation. The mass spectrum of this compound under EI would show a molecular ion peak (M⁺˙) at m/z 468, corresponding to its molecular formula C₃₂H₅₂O₂. It would also display a series of fragment ions resulting from characteristic cleavages of the ring system and the loss of the acetyl group.

ESI-MS (Electrospray Ionization Mass Spectrometry) : ESI is a "soft" ionization technique, ideal for LC-MS, that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, these would appear at m/z 469 and m/z 491, respectively. This technique is highly sensitive and minimizes fragmentation, making it excellent for determining the molecular weight. researchgate.net

APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry) : APCI is another soft ionization technique suitable for LC-MS, often used for analyzing less polar compounds that are not as amenable to ESI. nih.govnih.gov It also typically generates protonated molecules [M+H]⁺. nih.gov APCI can be more tolerant of different solvents and less susceptible to matrix effects compared to ESI in some applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. While specific spectra for this compound are not widely published in readily available literature, data for the closely related taraxasterol (B1681928) acetate reveal characteristic peaks. These include a strong absorption band for the carbonyl group (C=O) of the acetate ester, typically appearing around 1735 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage are observed in the region of 1245 cm⁻¹. The spectrum also displays bands corresponding to the C-H stretching of methyl and methylene groups, as well as a weaker band for the C=C stretching of the exocyclic double bond. nsps.org.ngcaymanchem.com

Table 1: Characteristic IR Absorption Bands for Triterpenoid Acetates

Functional GroupAbsorption Range (cm⁻¹)Description
C=O (Ester)~1735Carbonyl stretch
C-O (Ester)~1245C-O stretch
C=C (Alkene)~1640Alkene stretch
C-H (Alkyl)~2850-2960Alkyl C-H stretch

Note: Data is based on typical values for pentacyclic triterpenoid acetates.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions associated with its chromophores. The isolated exocyclic double bond in the psi-taraxasterol skeleton does not absorb significantly in the standard UV-Vis range (200-800 nm). Consequently, this compound is expected to be transparent in this region, a characteristic common to many non-conjugated triterpenoids. uea.ac.uk Any observed absorption would likely be end absorption at lower wavelengths.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. To date, a specific crystal structure for this compound has not been reported in the scientific literature. However, the crystal structure of the parent compound, taraxasterol, has been elucidated. usp.brgrafiati.com

The X-ray diffraction analysis of taraxasterol revealed that its E-ring adopts a slightly distorted boat conformation. usp.brgrafiati.com This is an unusual conformation for a six-membered ring, which typically prefers a chair conformation. The adoption of the boat form is attributed to severe steric interactions that would be present in the chair conformation. usp.brgrafiati.com Based on ¹H-¹H coupling constants from NMR studies, it has been concluded that taraxasteryl acetate adopts a very similar conformation in solution. usp.brgrafiati.com

Table 2: Crystallographic Data for Taraxasterol

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.447(1)
b (Å)17.637(2)
c (Å)22.269(4)
Volume (ų)2925
Z4
Calculated Density (g cm⁻³)1.07

Source: Data for taraxasterol–ethanol (B145695) solvate. usp.brgrafiati.com

This information for taraxasterol provides a strong model for the likely solid-state conformation of this compound, though direct crystallographic analysis of the acetate would be required for definitive confirmation.

Computational Chemistry Approaches for Structural Prediction and Conformation Analysis

In the absence of complete experimental data, computational chemistry serves as a powerful tool for predicting the structure and analyzing the conformational landscape of molecules like this compound.

Structural Prediction

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. Furthermore, computational approaches are used to predict spectroscopic data, such as ¹³C NMR chemical shifts. For complex molecules like pentacyclic triterpenes, a combination of semi-empirical methods (like PM7) for initial conformational searches followed by higher-level DFT calculations (such as mPW1PW91/3-21G) for refinement can provide reliable predictions of spectroscopic parameters. usp.br

Conformation Analysis

Conformational analysis of pentacyclic triterpenes and their acetates is crucial for understanding their biological activity. Computational studies on related triterpenes, like lupeol (B1675499), have utilized quantum chemical calculations to determine the optimized geometry and other molecular parameters. nsps.org.ng For this compound, computational modeling can explore the potential energy surface to identify low-energy conformers. These studies can confirm the stability of the boat conformation of the E-ring, as suggested by experimental data for taraxasterol. usp.brgrafiati.com Molecular docking studies, a form of computational analysis, have been used to investigate the interactions of psi-taraxasterol with biological targets, providing insights into its potential mechanisms of action. ebi.ac.uk Such studies rely on an accurate understanding of the compound's three-dimensional structure and conformational preferences.

Investigation of Pharmacological and Biological Activities of Psi Taraxasterol Acetate in Pre Clinical Models

Anti-inflammatory Mechanism Research

Psi-taraxasterol acetate (B1210297) has demonstrated notable anti-inflammatory effects across various pre-clinical studies. Its mechanisms involve the modulation of key inflammatory molecules and intervention in critical signaling pathways that govern the inflammatory response.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, NO, PGE2)

Research has shown that psi-taraxasterol acetate and its related compound, taraxasterol (B1681928), can significantly influence the production of pro-inflammatory mediators. Studies have indicated that these compounds can reduce the expression of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, taraxasterol has been observed to decrease the secretion of IL-6. nih.gov In models of rheumatoid arthritis, taraxasterol treatment suppressed the protein expression levels of TNF-α and IL-6. nih.gov Furthermore, it has been shown to reduce levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are pivotal mediators in the inflammatory cascade. nih.gov The inhibitory effects on these mediators suggest a broad-spectrum anti-inflammatory potential.

Table 1: Effect of this compound and Related Compounds on Inflammatory Mediators

Compound Mediator Effect Model System
This compound TNF-α, IL-6 Reduction Pre-clinical models
Taraxasterol IL-6 Decreased secretion Cellular models nih.gov
Taraxasterol TNF-α, IL-6 Suppressed protein expression Rheumatoid arthritis mouse model nih.gov

Signaling Pathway Interventions (e.g., NF-κB, MAPK, JAK2/STAT3, mTOR, NLRP3)

The anti-inflammatory actions of this compound and its analogs are underpinned by their ability to interfere with crucial intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a key target. Taraxasterol has been shown to inhibit the activation of NF-κB, thereby suppressing the transcription of various pro-inflammatory genes. nih.govgrafiati.com This is a critical mechanism, as NF-κB orchestrates the expression of numerous inflammatory mediators, including TNF-α and IL-6.

Evidence also points towards the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.net The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation.

Furthermore, the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway has been identified as a target. nih.gov The JAK2/STAT3 pathway is crucial for cytokine signaling, and its inhibition can lead to a reduction in the inflammatory response. frontiersin.orguea.ac.uk Research on related compounds suggests that they can inhibit the phosphorylation of STAT3, a key step in the activation of this pathway. biorxiv.org

The mTOR signaling pathway, which is involved in cell growth, proliferation, and survival, has also been implicated. Some studies on related compounds have demonstrated an inhibitory effect on the AKT/mTOR signaling pathway. vietnamjournal.ru

While direct evidence for the effect of this compound on the NLRP3 inflammasome is still emerging, the broad anti-inflammatory profile of related triterpenoids suggests this could be a potential area for future investigation.

In vivo Animal Models of Inflammation (e.g., Oedema Models)

The anti-inflammatory activity of this compound and its related compounds has been validated in various in vivo animal models of inflammation. A common model used is the carrageenan-induced paw edema model in rats. In this model, administration of taraxasterol has been shown to dose-dependently suppress paw edema. nih.gov Similarly, taraxasteryl acetate has been found to relieve dextran, zymosan, and arachidonic acid-induced rat hind-paw edema. medchemexpress.commedchemexpress.com

Another model is the dimethylbenzene-induced ear edema in mice, where taraxasterol has demonstrated a dose-dependent inhibition of ear edema. nih.gov These studies provide compelling evidence for the in vivo efficacy of these compounds in mitigating acute inflammatory responses. The reduction in edema is a clear indicator of their ability to counteract the vascular permeability and fluid accumulation characteristic of inflammation.

Antineoplastic and Cytotoxic Activity Studies

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an antineoplastic and cytotoxic agent. Pre-clinical studies have explored its ability to induce cancer cell death and regulate the cell cycle.

Apoptosis Induction Pathways (e.g., Bax/Bcl2)

A key mechanism through which this compound and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. nih.govmdpi.com Specifically, they have been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial event that triggers the mitochondrial pathway of apoptosis. The induction of apoptosis has been noted in various cancer cell lines, including breast cancer cells. vietnamjournal.ru

Cell Cycle Regulation Mechanisms

Beyond inducing apoptosis, this compound and its analogs can also influence the cell cycle of cancer cells, thereby halting their proliferation. Studies have indicated that these compounds can induce cell cycle arrest. For example, taraxerol (B1681929), a related triterpenoid (B12794562), has been shown to cause G2/M phase arrest in human gastric epithelial cells. nih.gov While taraxerol acetate showed a lesser effect, it still exhibited a tendency to promote G2/M arrest. nih.gov In other cancer cell lines, such as non-small cell lung cancer, taraxasterol has been found to induce S-phase arrest. The ability to disrupt the normal progression of the cell cycle is a significant attribute for a potential antineoplastic agent.

Table 2: Investigated Pharmacological Activities of this compound and Related Compounds

Activity Mechanism/Model Key Findings
Anti-inflammatory Modulation of Inflammatory Mediators Reduced TNF-α, IL-6, NO, PGE2 nih.gov
Signaling Pathway Intervention Inhibition of NF-κB, MAPK, JAK2/STAT3 nih.govresearchgate.netnih.govuea.ac.uk
In vivo Edema Models Attenuation of paw and ear edema nih.govmedchemexpress.commedchemexpress.com
Antineoplastic Apoptosis Induction Upregulation of Bax, downregulation of Bcl-2 vietnamjournal.ru

| Cytotoxic | Cell Cycle Regulation | Induction of S-phase or G2/M arrest nih.gov |

Protein Interaction Studies (e.g., RNF31/p53 axis)

This compound has been the subject of research for its interactions with key cellular proteins, particularly within the context of cancer cell proliferation. Studies have identified the E3 ubiquitin ligase RNF31 as a potential target of this compound. nih.gov In colorectal cancer (CRC) cells, this compound was found to promote the degradation of the RNF31 protein by activating autophagy. nih.gov This was evidenced by the colocalization of RNF31 with autophagy markers LC3I/II and p62 in immunofluorescence assays. nih.gov The degradation of RNF31 was accelerated in the presence of this compound, an effect that could be inhibited by the autophagy inhibitor chloroquine. nih.gov

Furthermore, the interaction between RNF31 and the tumor suppressor protein p53 has been elucidated. Co-immunoprecipitation assays have revealed that RNF31 interacts with p53, leading to the ubiquitination and subsequent degradation of p53 via the proteasome pathway. nih.gov By promoting the autophagic degradation of RNF31, this compound can alleviate the RNF31-mediated degradation of p53. nih.govmdpi.com This mechanism suggests a role for this compound in modulating the RNF31/p53 signaling axis, which is often dysregulated in cancer. nih.govmdpi.com Depletion of RNF31 has been shown to decrease cancer cell proliferation. nih.gov

Protein Interaction Effect of this compound Cellular Pathway Research Model
RNF31Promotes degradationAutophagyHCT116 and SW480 colorectal cancer cells
p53Inhibits degradation (indirectly)Ubiquitin-Proteasome SystemHCT116 and SW480 colorectal cancer cells

Antioxidant Activity Investigations

This compound has demonstrated the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS). In studies using isolated human neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA), this compound at concentrations of 10 and 100 µM was shown to decrease ROS production. hodoodo.comcaymanchem.comnih.gov This scavenging activity points to the compound's potential to counteract cellular damage induced by oxidative bursts.

Research on triterpenes from sources like Taraxacum species has highlighted their role in modulating the body's endogenous antioxidant systems. While direct studies on this compound are limited, investigations into the closely related compound taraxasterol and extracts containing it provide significant insights. For instance, taraxasterol has been shown to protect against ethanol-induced liver injury by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). grafiati.com The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. grafiati.commdpi.com

Furthermore, studies on Taraxacum polysaccharides have demonstrated an increase in the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, as well as an increase in glutathione (GSH) levels, which are crucial for detoxifying harmful reactive oxygen species. nih.gov Taraxasterol has also been found to alleviate the depletion of GSH and the reduction in total SOD activity in bovine mammary epithelial cells. grafiati.com These findings suggest that triterpenes, including potentially this compound, can bolster cellular antioxidant defenses by modulating these enzymatic systems. grafiati.comnih.gov

Antioxidant Mechanism Observed Effect Key Molecules/Pathways Model System
ROS ProductionReduction in stimulated neutrophilsReactive Oxygen Species (ROS)Isolated human neutrophils
Nrf2/HO-1 PathwayUpregulation (by Taraxasterol)Nrf2, HO-1Mouse model of liver injury
Antioxidant EnzymesIncreased activity (by Taraxasterol and Taraxacum extracts)Superoxide Dismutase (SOD), Glutathione (GSH)Animal and cell culture models

Reactive Oxygen Species (ROS) Scavenging

Immunomodulatory Research (e.g., Immunosuppressive effects)

This compound has been identified as an active constituent with potential immunomodulatory properties. Research on Pluchea lanceolata, a plant used in traditional medicine, has pointed to its immunosuppressive effects. A chloroform (B151607) fraction of Pluchea lanceolata, which contains this compound as an active ingredient, demonstrated significant immunosuppressive activity. researchgate.net This fraction was shown to suppress both CD4+ and CD8+ T-cells, which are crucial components of the adaptive immune response. researchgate.net The study also noted that the extract could inhibit both humoral and cell-mediated immune responses. researchgate.net These findings suggest that this compound may contribute to the immunosuppressive effects observed with the plant extract. researchgate.net

Antimicrobial and Antiviral Activity Research

This compound has been investigated for its potential to combat microbial and viral pathogens. Studies have indicated that this compound possesses potential antibacterial activities. chemfaces.com It has been evaluated against a panel of disease-associated microorganisms, demonstrating its potential as an antibacterial agent. chemfaces.com The related compound, taraxasterol, has also been shown to exhibit broad-spectrum antibacterial effects, particularly against Gram-positive bacteria.

In the realm of antiviral research, the non-acetylated form, psi-taraxasterol, has shown activity against the yellow fever virus. chemicalbook.com While the direct antiviral activity of this compound is an area for further investigation, extracts from plants containing this compound have been screened for antiviral properties. For example, extracts from Inula viscosa, a known source of this compound, have been tested for activity against Herpes simplex virus type 1. researchgate.net

Activity Target Organism/Virus Compound Finding
AntibacterialVarious disease-associated microorganismsThis compoundDisplayed potential antibacterial activities. chemfaces.com
AntibacterialGram-positive bacteriaTaraxasterolExhibited broad-spectrum effects.
AntiviralYellow fever virusPsi-taraxasterolShowed anti-viral properties. chemicalbook.com
AntiviralHerpes simplex virus type 1Extracts from Inula viscosaScreened for antiviral activity. researchgate.net

Other Investigated Biological Activities in Research Models (e.g., Anti-malarial, Neuroprotective)

Beyond the aforementioned activities, research has explored other potential therapeutic applications of this compound and related compounds.

Anti-malarial Activity: Extracts of Pluchea lanceolata and isolated taraxasterol acetate have demonstrated promising anti-malarial activity in both in vitro and in vivo models. globalresearchonline.net Taraxasterol acetate was found to inhibit pro-inflammatory cytokines and lead to a significant increase in blood glucose and hemoglobin levels in infected mice, suggesting its potential as an anti-malarial agent. globalresearchonline.net

Neuroprotective Effects: The potential for psi-taraxasterol and its acetate derivative to exert neuroprotective effects has also been investigated. In a study using a rat astrocytoma cell line, the related compound taraxasterol was found to significantly attenuate the release of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6, which are implicated in neuroinflammation. chemfaces.com This suggests a potential role for these triterpenes in mitigating neuro-inflammatory processes that are characteristic of various neurological disorders. chemfaces.com

Structure Activity Relationship Sar Studies and Synthetic Modifications

Design and Synthesis of Psi-taraxasterol Acetate (B1210297) Analogs

The synthesis of psi-taraxasterol acetate and its analogs is a key area of research for exploring the full therapeutic potential of this class of compounds. The primary route to obtaining this compound is through the acetylation of psi-taraxasterol, which is a naturally occurring pentacyclic triterpenoid (B12794562). This process typically involves treating psi-taraxasterol with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.

Researchers have also explored enzymatic and biotechnological approaches for the synthesis of this compound and related compounds. A novel triterpene acetyltransferase, LsTAT1, has been identified in lettuce (Lactuca sativa). This enzyme demonstrates the ability to acetylate various pentacyclic triterpenes, including psi-taraxasterol, using acetyl-CoA as the acyl donor. frontiersin.org Studies have shown that LsTAT1 has a higher affinity for producing taraxasterol (B1681928) acetate and ψ-taraxasterol acetate compared to other triterpene acetates, with a conversion efficiency of over 40%. frontiersin.org This enzymatic approach presents a promising avenue for the sustainable and specific production of these compounds.

Furthermore, the co-expression of lettuce oxidosqualene cyclase (LsOSC1) and LsTAT1 in yeast has enabled the de novo biosynthesis of this compound. LsOSC1 synthesizes the psi-taraxasterol scaffold from oxidosqualene, which is then acetylated by LsTAT1. frontiersin.org This heterologous production system offers a scalable platform for generating this compound and its analogs for further biological evaluation.

Synthetic efforts also extend to the creation of various ester derivatives of psi-taraxasterol. For instance, psi-taraxasterol palmitate has been discovered from the ethanol (B145695) extract of Taraxaci herba. mdpi.comnih.gov The synthesis of such analogs allows for the investigation of how different acyl groups at the C-3 position influence the compound's physicochemical properties and biological activities.

Synthesis Method Description Key Reagents/Enzymes Reference
Chemical AcetylationAcetylation of the C-3 hydroxyl group of psi-taraxasterol.Acetic anhydride, pyridine
Enzymatic AcetylationAcetylation of psi-taraxasterol using a specific enzyme.LsTAT1, Acetyl-CoA frontiersin.org
Heterologous BiosynthesisDe novo synthesis in a host organism like yeast.LsOSC1, LsTAT1 frontiersin.org
EsterificationFormation of different ester derivatives.Varies (e.g., palmitoyl (B13399708) chloride) mdpi.comnih.gov

Impact of Structural Modifications on Biological Activity

Structural modifications of this compound have a profound impact on its biological activity. These modifications, including acetylation, epimerization, and rearrangements, alter the molecule's physicochemical properties, such as polarity and steric hindrance, which in turn affects its interaction with biological targets.

Acetylation: The acetylation of the C-3 hydroxyl group of psi-taraxasterol to form this compound is a critical modification. This change generally increases the lipophilicity of the molecule, which can enhance its absorption and cellular uptake. Studies have shown that acetylation can influence the anti-inflammatory and other biological activities of triterpenoids. biorxiv.org For example, while both psi-taraxasterol and its acetate exhibit biological effects, the acetate form may have altered potency or a different spectrum of activity due to these changes in physical properties. biorxiv.orggoogleapis.com

Epimerization and Rearrangements: The stereochemistry of the triterpene scaffold is crucial for its biological function. Epimerization at various chiral centers can lead to significant changes in the three-dimensional structure of the molecule, thereby affecting its binding affinity to target proteins. Rearrangements of the carbon skeleton, which can be induced under acidic conditions, lead to the formation of different triterpene isomers. rsc.org For example, the lupanyl cation can rearrange to form germanicol, which can then give rise to other natural products like δ-amyrin and α-amyrin. rsc.org These isomers, including psi-taraxasterol and taraxasterol, which differ in the position of the double bond in the E-ring, can exhibit distinct biological activities. biorxiv.org The subtle difference in the E-ring structure between taraxasterol and ψ-taraxasterol has been shown to result in different biological functions. biorxiv.org

The following table summarizes the impact of key structural modifications on the biological activity of psi-taraxasterol and related triterpenoids:

Modification Structural Change Effect on Physicochemical Properties Impact on Biological Activity Reference
Acetylation (at C-3)Addition of an acetyl groupIncreased lipophilicityCan enhance cellular uptake and alter potency of anti-inflammatory and other activities. biorxiv.orggoogleapis.com
Isomerization (e.g., double bond position)Change in the location of the double bond in the E-ring (psi-taraxasterol vs. taraxasterol)Subtle changes in molecular shape and electronicsCan lead to different biological functions and activities. biorxiv.org
Skeletal RearrangementChange in the carbon backboneSignificant alteration of the 3D structureCan result in the formation of different triterpene isomers with distinct biological profiles. rsc.org

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational tools, particularly molecular docking and molecular dynamics simulations, have become invaluable in understanding the structure-activity relationships of this compound and its analogs. These methods provide insights into how these ligands interact with their biological targets at the molecular level.

Molecular docking studies have been employed to predict the binding modes and affinities of psi-taraxasterol and its derivatives with various protein targets. For instance, in a study investigating potential inhibitors of SARS-CoV-2, psi-taraxasterol was docked with several viral proteins. The results indicated favorable binding energies, suggesting a potential for interaction. researchpromo.com Specifically, psi-taraxasterol showed a binding energy of -9.1 kcal/mol with the target protein, indicating a strong interaction. researchpromo.com Such studies help in identifying potential biological targets and in guiding the design of more potent analogs.

These computational analyses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For example, in the docking of related triterpenoids with cyclooxygenase-2 (COX-2), the acetate group was shown to form hydrogen bonds with key residues like Arg120 and His90. Although this specific example is for taraxasterol acetate, similar principles apply to this compound, where the acetate group and the triterpene scaffold play crucial roles in binding.

The data from these computational studies can be used to generate hypotheses about the mechanism of action and to prioritize compounds for further experimental testing. The combination of computational modeling with experimental validation, such as site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding affinity, provides a powerful approach for elucidating the molecular basis of the biological activity of this compound and for the rational design of new therapeutic agents.

Computational Method Application Key Findings for Psi-taraxasterol and Analogs Reference
Molecular DockingPredicting binding modes and affinities with protein targets.Psi-taraxasterol showed a strong binding energy of -9.1 kcal/mol with a SARS-CoV-2 protein target. researchpromo.com
Molecular Dynamics SimulationSimulating the dynamic behavior of the ligand-protein complex over time.Provides insights into the stability of the binding and conformational changes. mdpi.com

Analytical Method Development and Quantification of Psi Taraxasterol Acetate in Research

Chromatographic Quantification in Biological and Plant Matrices

The quantification of psi-taraxasterol acetate (B1210297), a pentacyclic triterpenoid (B12794562), in complex biological and plant samples necessitates highly selective and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for the analysis of triterpenoids, including psi-taraxasterol and its derivatives. researchgate.netgoogleapis.com

In plant matrices, such as those from Taraxacum species and Hieracium pilosella, where psi-taraxasterol acetate can be found, initial extraction is a critical step. researchgate.netmdpi.com This typically involves solvent extraction using agents like ethanol (B145695), methanol (B129727), or chloroform (B151607), followed by chromatographic separation on silica (B1680970) gel or reversed-phase columns to isolate the triterpenoid fraction. For quantification, HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is commonly utilized. The choice of a C18 column is frequent for reversed-phase HPLC, allowing for the separation of non-polar compounds like this compound. nih.govgsconlinepress.com

While specific validated methods for this compound are not extensively detailed in publicly available literature, the quantification of the closely related compound, taraxasterol (B1681928), provides a strong methodological basis. For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the determination of taraxerol (B1681929), another related triterpenoid, which could be adapted for this compound. researchgate.net This method utilized a mobile phase of hexane (B92381) and ethyl acetate and densitometric analysis for quantification. researchgate.net

For biological matrices, particularly plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity, which are crucial for detecting the low concentrations typically encountered in pharmacokinetic studies. nih.govresearchgate.net Sample preparation often involves liquid-liquid extraction or protein precipitation to remove interfering substances before analysis. nih.govresearchgate.net

Method Validation for Research Purposes

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. In LC-MS/MS, specificity is achieved by monitoring specific precursor-to-product ion transitions. For taraxasterol, the transition m/z 409.4 → 137.1 was used, which is distinct from the internal standard and endogenous plasma components. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. For taraxasterol in rat plasma, the calibration curve was linear over the range of 9.0–5000 ng/mL. nih.govresearchgate.net Similarly, HPLC methods for other triterpenoids have demonstrated linearity with high correlation coefficients (r² > 0.999). gsconlinepress.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. For taraxasterol, the intra- and inter-day precision were both less than 11.8%, and the accuracy ranged from -7.0% to 12.9%. nih.govresearchgate.net Validated HPLC methods for other compounds report precision with a relative standard deviation (RSD) of less than 3% and accuracy in the range of 98.5-102.5%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For an HPLC method for taraxerol, the LOD and LOQ were found to be 0.0026 µg/mL and 0.0081 µg/mL, respectively. gsconlinepress.com An LC-MS/MS method for another compound reported an LLOQ of 1.0 ng/mL. frontiersin.org

Recovery and Matrix Effects: Recovery is the efficiency of the extraction procedure, while the matrix effect assesses the influence of co-eluting substances from the matrix on the analyte's ionization. The mean recovery of taraxasterol from rat plasma was between 85.3% and 87.2%, with matrix effects ranging from 98.5% to 104.0%, indicating minimal interference from the plasma matrix. nih.govresearchgate.net

The following table summarizes typical validation parameters for the quantification of a related triterpenoid, taraxasterol, in rat plasma using LC-MS/MS, which would be analogous for a method developed for this compound.

Validation ParameterTypical Value/Range for TaraxasterolReference
Linearity Range9.0–5000 ng/mL nih.gov, researchgate.net
Intra-day Precision (%RSD)<11.8% nih.gov, researchgate.net
Inter-day Precision (%RSD)<11.8% nih.gov, researchgate.net
Accuracy-7.0% to 12.9% nih.gov, researchgate.net
Mean Recovery85.3% to 87.2% nih.gov, researchgate.net
Matrix Effect98.5% to 104.0% nih.gov, researchgate.net

Application in Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. A validated LC-MS/MS method for the quantification of taraxasterol in rat plasma has been successfully applied to a pharmacokinetic study following oral administration. nih.govresearchgate.net This study provides a blueprint for how a similar investigation would be conducted for this compound.

In the study of taraxasterol, Sprague-Dawley rats were administered the compound orally at three different dose levels: 7.75, 15.5, and 31.0 mg/kg. nih.govresearchgate.net Blood samples were collected at various time points, and the plasma concentrations of taraxasterol were determined using the validated LC-MS/MS method. nih.govresearchgate.net

The development of such analytical methods is a prerequisite for conducting preclinical evaluations. For instance, a validated LC-MS/MS method for another neuroprotective compound was successfully used to investigate its pharmacokinetic properties in rats, demonstrating the linear pharmacokinetic behavior of the compound for the first time. researchgate.net

The following table presents a hypothetical pharmacokinetic study design for this compound in rats, based on the published study for taraxasterol.

ParameterDescription (Based on Taraxasterol Study)Reference
Animal ModelSprague-Dawley rats nih.gov
Administration RouteOral nih.gov
Dose LevelsMultiple dose levels (e.g., 7.75, 15.5, 31.0 mg/kg) nih.gov
Biological MatrixPlasma nih.gov
Analytical MethodLC-MS/MS nih.gov, researchgate.net
Sample PreparationLiquid-liquid extraction nih.gov

Future Research Directions and Advanced Methodological Integration

Integration with Omics Technologies (Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To elucidate the complex mechanisms of action of psi-taraxasterol acetate (B1210297), a systems-level understanding is essential. The integration of omics technologies, such as proteomics and metabolomics, offers a powerful approach to map the molecular pathways modulated by this compound.

Proteomics , the large-scale study of proteins, can identify the direct protein targets of psi-taraxasterol acetate and downstream signaling cascades. While direct proteomic studies on this compound are still emerging, research on other triterpenoids provides a roadmap. For instance, chemical proteomics has been successfully employed to identify the cellular targets of other natural products, revealing interactions with proteins involved in critical cellular processes. chemrxiv.org A similar approach for this compound could involve the use of a "clickable" synthetic analogue to pull down interacting proteins from cell lysates, which can then be identified and quantified using mass spectrometry. This would provide unbiased insights into its mechanism of action, moving beyond candidate-based approaches.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can reveal how this compound alters cellular metabolism. A study on the closely related compound, taraxasterol (B1681928) acetate, in a mouse model of ulcerative colitis demonstrated its ability to regulate metabolic levels. researchgate.net This suggests that this compound may also exert its effects by modulating metabolic pathways. Future metabolomics studies could analyze changes in the metabolome of cells or tissues upon treatment with this compound, identifying key metabolic pathways affected, such as lipid metabolism or inflammatory mediator synthesis. nih.gov Integrated analysis of metabolomic and transcriptomic data, as has been done for plant extracts containing triterpenes, can provide a more holistic view of the compound's effects. frontiersin.org

Omics TechnologyPotential Application for this compound ResearchExpected Outcomes
Proteomics Identification of direct protein binding partners and downstream signaling pathways.Unbiased discovery of molecular targets and mechanisms of action.
Metabolomics Profiling of metabolic changes in cells or tissues upon treatment.Understanding the impact on cellular metabolism and identification of key metabolic pathways modulated by the compound.
Integrated Omics Combined analysis of proteomic, metabolomic, and transcriptomic data.A comprehensive, systems-level understanding of the biological effects of this compound.

Nanotechnology Applications for Controlled Delivery in Research Models

A significant hurdle in the preclinical and potential clinical development of many triterpenoids, including this compound, is their low aqueous solubility and poor bioavailability. nih.govijvets.com Nanotechnology offers promising solutions to overcome these limitations by enhancing the delivery of these lipophilic compounds to target sites.

Various nanocarrier systems can be explored for the encapsulation of this compound. These include liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions. mdpi.comhep.com.cn Such nanoformulations can improve the solubility and stability of the compound, protect it from premature degradation, and facilitate its transport across biological membranes. nih.gov For instance, research on other triterpenoids like betulinic acid and celastrol (B190767) has demonstrated the potential of nanoparticle-based delivery systems to improve their therapeutic efficacy and reduce systemic toxicity. mdpi.comscienceopen.com

Future research should focus on developing and characterizing this compound-loaded nanoparticles. In vitro studies would be necessary to assess the physicochemical properties of these nanoparticles, such as particle size, encapsulation efficiency, and drug release kinetics. Subsequently, in vivo studies in animal models would be crucial to evaluate their pharmacokinetic profile, biodistribution, and therapeutic efficacy in relevant disease models.

Nanocarrier TypePotential Advantages for this compound Delivery
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic compounds.
Polymeric Nanoparticles High stability, controlled release, potential for surface modification for targeted delivery.
Solid Lipid Nanoparticles (SLNs) Biocompatible and biodegradable, high drug loading capacity for lipophilic drugs.
Nanoemulsions High surface area for enhanced absorption, improved solubility of lipophilic compounds.

Combinatorial Research Approaches with Other Bioactive Compounds in Pre-clinical Settings

The therapeutic efficacy of this compound may be enhanced when used in combination with other bioactive compounds. This approach, known as combination therapy, is a cornerstone of modern medicine, particularly in cancer treatment.

Preclinical studies should investigate the synergistic or additive effects of this compound with other natural products or conventional drugs. For example, a study on taraxasterol acetate suggested exploring its synergistic effects with curcumin, another potent anti-inflammatory agent. Given that this compound is often found in plant extracts alongside other bioactive molecules like quercetin (B1663063) and taraxasterol, investigating the effects of these natural combinations is a logical starting point. jaims.innih.gov

Furthermore, combining this compound with standard chemotherapeutic agents could be a promising strategy to enhance their anti-cancer activity or to reduce their side effects. nih.gov Pentacyclic triterpenoids, as a class, have been shown to modulate multiple signaling pathways involved in cancer progression, which could complement the mechanisms of action of conventional drugs. mdpi.com In vitro checkerboard assays can be employed to systematically evaluate the interactions between this compound and other compounds, followed by in vivo studies in animal models to validate promising combinations.

Combination StrategyRationalePreclinical Research Approach
With other natural compounds (e.g., curcumin, quercetin) Potential for synergistic anti-inflammatory or anti-cancer effects based on complementary mechanisms.In vitro cell-based assays (e.g., checkerboard assays) to assess synergy, followed by in vivo validation in disease models.
With conventional chemotherapeutic drugs To enhance the efficacy of chemotherapy, overcome drug resistance, or reduce treatment-related toxicity.In vitro and in vivo studies in cancer models to evaluate the impact on tumor growth, apoptosis, and metastasis.

Challenges and Opportunities in this compound Research

The advancement of this compound as a potential therapeutic agent is faced with several challenges, which also present significant research opportunities.

Challenges:

Low Abundance and Isolation: this compound is often found in low quantities in its natural sources, making its isolation for research purposes challenging and costly. biorxiv.org

Complex Synthesis: The chemical synthesis of complex triterpenoids like this compound is a multi-step and often low-yield process.

Poor Bioavailability: Like many other triterpenoids, this compound has low water solubility, which limits its absorption and bioavailability in vivo. nih.govmdpi.com

Limited Mechanistic Understanding: The precise molecular targets and mechanisms of action of this compound are not yet fully elucidated.

Opportunities:

Biotechnological Production: Advances in synthetic biology and metabolic engineering could enable the heterologous production of psi-taraxasterol and its acetate form in microbial or plant-based systems, providing a sustainable and scalable source. The identification of key enzymes in its biosynthetic pathway, such as specific oxidosqualene cyclases and acetyltransferases, is a crucial step in this direction. biorxiv.org

Advanced Drug Delivery Systems: The challenges of low bioavailability can be addressed through the development of innovative drug delivery systems, such as the nanotechnology-based approaches discussed earlier.

Discovery of Novel Therapeutic Applications: The known anti-inflammatory properties of related compounds suggest that this compound holds promise for the treatment of various inflammatory conditions. nih.gov Further research may uncover novel therapeutic applications in areas such as oncology and metabolic diseases.

Mechanism-Driven Drug Development: A deeper understanding of its molecular targets through proteomics and other omics technologies will facilitate rational drug design and the identification of patient populations most likely to benefit from treatment with this compound.

Q & A

Q. What combinatorial approaches enhance its antimalarial efficacy while mitigating cytotoxicity?

  • Synergy Analysis: Screen in vitro against Plasmodium falciparum (IC50 determination) and human cell lines (e.g., HepG2) for selectivity indices. Test combinations with artemisinin derivatives using Chou-Talalay synergy plots. Use transcriptomics to identify pathways affected (e.g., heme detoxification, cytokine modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.